Physicochemical Property Differentiation: Impact of N1-Methyl vs. N1-tert-Butyl Substitution on Key Drug-Likeness Parameters
The target compound's N1-methyl substitution results in a significantly lower molecular weight and lipophilicity compared to the widely used Src-family kinase inhibitor PP2, which bears a bulky N1-tert-butyl group. This quantified difference in XLogP3 (Δ0.7) and molecular weight (Δ7.63 g/mol) directly impacts predicted membrane permeability and solubility, making the target compound a more polar and potentially more soluble starting point for lead optimization campaigns requiring lower logP [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 3.3; MW = 294.14 g/mol |
| Comparator Or Baseline | PP2 (CAS 172889-27-9): XLogP3 = 4.0; MW = 301.77 g/mol |
| Quantified Difference | Δ XLogP3 = -0.7 (lower lipophilicity); Δ MW = -7.63 g/mol |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) [1][2] |
Why This Matters
A lower lipophilicity and molecular weight can be advantageous for improving aqueous solubility and metabolic stability, making this a superior starting scaffold for central nervous system or systemic drug targets.
- [1] PubChem. Compound Summary for CID 2473475, N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Accessed May 4, 2026. View Source
- [2] PubChem. Compound Summary for CID 4878, 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2). National Center for Biotechnology Information. Accessed May 4, 2026. View Source
